4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
4-(benzylamino)-2-methylsulfanylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-19-13-16-8-10(11(14)18)12(17-13)15-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,14,18)(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBFOIMMOGPYFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)NCC2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728810 | |
| Record name | 4-(Benzylamino)-2-(methylsulfanyl)pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919486-26-3 | |
| Record name | 4-(Benzylamino)-2-(methylsulfanyl)pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the benzylamino and methylthio groups. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Antiviral Applications
Recent studies have identified pyrimidine derivatives, including 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide, as potential inhibitors against various viral infections. Compounds in this class have demonstrated effectiveness against filoviruses such as Ebola and Marburg. Research has shown that certain structural modifications can enhance their potency as antiviral agents.
- Mechanism of Action : The mechanism typically involves the inhibition of viral entry into host cells, disrupting the viral lifecycle and preventing infection progression. For example, structural optimization of related compounds has led to significant improvements in their efficacy against these viruses .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Pyrimidine derivatives are known to exhibit cytotoxic effects against various cancer cell lines.
- Case Studies : In vitro studies have shown that certain pyrimidine analogs can induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways essential for tumor growth and survival. For instance, compounds derived from the 4-(benzylamino) scaffold have been evaluated for their ability to inhibit epidermal growth factor receptor (EGFR) signaling .
Enzyme Inhibition
Another significant application of this compound lies in its role as an enzyme inhibitor.
- Target Enzymes : This compound has been studied for its inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibition of DHFR is a well-established strategy for developing antitumor and antimicrobial agents .
Synthesis and Structural Diversity
The synthesis of this compound can be achieved through various methods that allow for structural diversity, which is crucial for optimizing biological activity.
- Synthetic Routes : The compound can be synthesized via multi-step procedures involving the formation of key intermediates that can be further modified to enhance biological activity. For instance, modifications in the benzyl or methylthio groups can lead to significant changes in potency and selectivity against specific targets .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural features and properties of 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxamide with analogs:
Key Observations:
- Bioactivity: Compound 2t (AS1517499) demonstrates that replacing the methylthio group with a chloro-hydroxyphenethylamino substituent significantly enhances STAT6 inhibitory activity (IC₅₀ = 21 nM).
- Aryl Group Influence : Derivatives with electron-donating substituents (e.g., 3,4-dimethoxyphenyl in 4k) exhibit higher melting points (217–219°C), likely due to improved crystallinity.
Functional Group Comparisons
a) Methylthio (-SMe) vs. Sulfonyl (-SO₂Me) Groups
- Methylthio : Enhances lipophilicity and may participate in hydrophobic interactions in biological targets. However, it is prone to oxidation, forming sulfoxides or sulfones.
- Sulfonyl : Increases polarity and metabolic stability but may reduce membrane permeability. The sulfonyl analog (CAS 643086-98-0) has a higher molecular weight (306.34 vs. 282.34).
b) Benzylamino vs. Alkylamino Substituents
Biological Activity
4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound has the following chemical structure:
- Chemical Formula : CHNOS
- Molecular Weight : 270.34 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound has been shown to exhibit:
- Inhibition of Protein Kinases : It has been reported to inhibit key protein kinases such as EGFR and VEGFR-2, which are crucial in cancer cell proliferation and survival .
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, suggesting its potential as an anticancer agent .
Anticancer Properties
Several studies have evaluated the anticancer properties of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC values ranged from 10 µM to 25 µM, indicating moderate potency .
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
| HeLa (Cervical) | 12 |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor:
- Tyrosinase Inhibition : Preliminary studies have indicated that it may inhibit tyrosinase activity, which is relevant for conditions like hyperpigmentation. The IC for tyrosinase inhibition was reported to be around 27.5 µM, comparable to standard inhibitors like kojic acid .
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various pyrimidine derivatives, including this compound. The results indicated that this compound significantly inhibited tumor growth in xenograft models, supporting its potential for further development as an anticancer therapeutic .
- Enzyme Interaction Study : Another investigation focused on the interaction of this compound with tyrosinase. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding affinity and mechanism of action, revealing that specific structural modifications could enhance inhibitory activity against tyrosinase .
Q & A
Q. Q1. What are the standard methods for synthesizing 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide, and how is its purity validated?
The synthesis typically involves condensation reactions between pyrimidine precursors and benzylamine derivatives. For example, similar pyrimidine analogs are synthesized via nucleophilic substitution or cyclization reactions using reagents like thiourea or benzyl halides . Purity is validated using:
- Melting Point Analysis : Sharp melting ranges (e.g., 189–190°C for analog 4i) confirm crystalline purity .
- Spectroscopic Techniques :
- IR Spectroscopy : Detects functional groups (e.g., NH stretching at ~3300 cm⁻¹, C=S at ~1250 cm⁻¹) .
- ¹H NMR : Signals for benzyl protons (~7.3 ppm, aromatic), methylthio groups (~2.5 ppm), and carboxamide NH (~10 ppm) confirm structure .
- HRMS : Matches calculated and observed m/z values (e.g., <0.5 ppm error) to verify molecular formula .
Q. Q2. What safety protocols are critical for handling this compound in laboratory settings?
Key safety measures include:
- Storage : Store in airtight containers at 2–8°C, away from heat/ignition sources (P210) .
- PPE : Use gloves, lab coats, and eye protection to avoid dermal/ocular exposure (P201, P202) .
- Waste Disposal : Segregate chemical waste and collaborate with certified disposal services to prevent environmental contamination .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies (e.g., unexpected NMR shifts or HRMS deviations) require:
- Sample Reanalysis : Confirm purity via HPLC or TLC to rule out impurities .
- Computational Validation : Compare experimental NMR/IR data with DFT-calculated spectra .
- Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected signals (e.g., verifying carboxamide integrity) .
Q. Q4. What strategies optimize the synthetic yield of this compound for large-scale research applications?
Yield optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates for pyrimidine cyclization .
- Catalyst Selection : Base catalysts (e.g., K₂CO₃) improve benzylamine coupling efficiency .
- Temperature Control : Maintain 60–80°C to balance reaction kinetics and byproduct formation .
Q. Q5. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
SAR strategies include:
- Substituent Variation : Modify the benzylamino or methylthio groups to alter electron density and steric effects. For example, replacing methylthio with ethylthio increased antibacterial activity in analog 2d .
- Bioisosteric Replacement : Substitute the carboxamide with a sulfonamide to improve metabolic stability .
- In Silico Modeling : Use molecular docking to predict interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. Q6. What experimental designs are recommended for evaluating the compound’s antibacterial activity?
- In Vitro Assays :
- MIC Determination : Test against Gram-negative (Pseudomonas aeruginosa) and Gram-positive strains using broth microdilution (CLSI guidelines) .
- Time-Kill Studies : Monitor bactericidal effects over 24 hours to assess concentration-dependent activity .
- Control Compounds : Compare with known antibiotics (e.g., ciprofloxacin) and vehicle controls .
- Mechanistic Probes : Use fluorescent dyes (e.g., propidium iodide) to evaluate membrane disruption .
Q. Q7. How should researchers address inconsistencies in biological activity data across studies?
- Standardize Assay Conditions : Ensure consistent inoculum size, media pH, and incubation temperature .
- Validate Compound Stability : Perform LC-MS to confirm no degradation during assays .
- Cross-Lab Collaboration : Replicate studies in independent labs to rule out protocol-specific artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
